
6-(Aminomethyl)pyridin-2-amine trihydrochloride
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Overview
Description
6-(Aminomethyl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C6H12Cl3N3 and a molecular weight of 232.54 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyridin-2-amine trihydrochloride typically involves the reaction of 2-aminomethylpyridine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the trihydrochloride salt. The process can be summarized as follows:
Starting Material: 2-aminomethylpyridine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: Controlled temperature and pH
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the final product. The steps include:
Bulk Synthesis: Using automated reactors to mix 2-aminomethylpyridine with hydrochloric acid.
Purification: Crystallization and filtration to obtain the pure trihydrochloride salt.
Quality Control: Ensuring the product meets industry standards for purity and composition.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine, such as:
Oxides: Formed through oxidation reactions.
Amines: Produced via reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
6-(Aminomethyl)pyridin-2-amine trihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)pyridin-2-amine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: A closely related compound with similar chemical properties.
2-Amino-6-methylpyridine: Another derivative of pyridine with distinct structural features.
Uniqueness
6-(Aminomethyl)pyridin-2-amine trihydrochloride is unique due to its trihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are essential.
Biological Activity
6-(Aminomethyl)pyridin-2-amine trihydrochloride is a chemical compound known for its diverse biological activities, particularly in pharmacology. This compound, characterized by its pyridine ring and aminomethyl group, has garnered attention for its potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10Cl3N3
- Molecular Weight : Approximately 232.54 g/mol
- Solubility : Enhanced solubility in water due to the trihydrochloride form, making it suitable for various applications in chemical synthesis and biological research .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the amine group allows for:
- Nucleophilic Substitution Reactions : This property facilitates the compound's participation in various chemical reactions, crucial for synthesizing more complex organic molecules and pharmaceuticals .
- Binding Affinity : Studies suggest that this compound may interact with ribosomal RNA, specifically binding to unique sites within the bacterial ribosome, which can inhibit protein synthesis .
Biological Activities
Research has highlighted several biological activities associated with this compound:
-
Antimicrobial Properties :
- The compound exhibits significant antibacterial activity against various strains, including Mycobacterium tuberculosis. Its interaction with ribosomal targets enhances its efficacy in inhibiting bacterial growth .
- Comparative studies indicate that structural analogs of this compound also show varied antimicrobial activities, emphasizing the importance of specific functional groups in enhancing potency .
- Cytotoxic Effects :
-
Pharmacological Applications :
- The compound's structural features suggest potential applications in drug design, particularly as an inhibitor or modulator of enzyme activity related to various diseases .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be observed when compared to structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Aminopyridine | C5H7N | Lacks the aminomethyl group; used in dye synthesis. |
4-Aminobenzylamine | C7H10N2 | Contains an amino group on a benzene ring; used in pharmaceuticals. |
2-Amino-5-methylpyridine | C6H8N2 | Methyl substitution at position 5; potential agrochemical uses. |
(R)-6-(1-Aminoethyl)pyridin-2-amine | C7H14Cl3N3 | Contains an ethyl group; studied for stereochemistry in drug design. |
The specific combination of functional groups in this compound enhances its solubility and reactivity compared to these similar compounds .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antibacterial Activity :
- Cytotoxicity Evaluation :
- Mechanistic Insights :
Properties
Molecular Formula |
C6H12Cl3N3 |
---|---|
Molecular Weight |
232.5 g/mol |
IUPAC Name |
6-(aminomethyl)pyridin-2-amine;trihydrochloride |
InChI |
InChI=1S/C6H9N3.3ClH/c7-4-5-2-1-3-6(8)9-5;;;/h1-3H,4,7H2,(H2,8,9);3*1H |
InChI Key |
CGDWUZRAIIZRFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)CN.Cl.Cl.Cl |
Origin of Product |
United States |
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